N',N',2-triphenylacetohydrazide
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Overview
Description
N’,N’,2-triphenylacetohydrazide: is an organic compound with the molecular formula C20H18N2O It belongs to the class of hydrazides, which are characterized by the presence of the functional group -NH-NH2 attached to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’,N’,2-triphenylacetohydrazide typically involves the reaction of benzophenone hydrazone with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for N’,N’,2-triphenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’,N’,2-triphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the -NH-NH2 group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry: N’,N’,2-triphenylacetohydrazide is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, N’,N’,2-triphenylacetohydrazide is used as a probe to study enzyme activities and protein interactions. It can also be used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its hydrazide moiety is a key structural feature in many pharmacologically active compounds, making it a valuable building block for drug discovery.
Industry: In the industrial sector, N’,N’,2-triphenylacetohydrazide can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of N’,N’,2-triphenylacetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- N’,N’-diphenylacetohydrazide
- N’-acetyl-N,N’-diphenylacetohydrazide
- 2-phenyl-N’-phenylacetohydrazide
Comparison: N’,N’,2-triphenylacetohydrazide is unique due to the presence of three phenyl groups, which impart distinct steric and electronic properties. This makes it more versatile in chemical reactions and applications compared to its simpler counterparts. The additional phenyl groups can enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
N',N',2-triphenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEERMTHTMWVPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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